molecular formula C14H20N2O5S B248372 (3,5-Dimethoxyphenyl)-(4-methylsulfonyl-1-piperazinyl)methanone

(3,5-Dimethoxyphenyl)-(4-methylsulfonyl-1-piperazinyl)methanone

Cat. No. B248372
M. Wt: 328.39 g/mol
InChI Key: NUZMHJAYCQKTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethoxyphenyl)-(4-methylsulfonyl-1-piperazinyl)methanone, also known as MDPK, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that is known to produce stimulant effects and has been used for recreational purposes. However, in recent years, there has been an increase in scientific research on MDPK, particularly in the field of pharmacology and neuroscience.

Scientific Research Applications

  • Enzyme Inhibitory Activity and Therapeutic Potential :

    • A study reported the synthesis of related compounds with significant inhibitory activity against α-glucosidase enzyme. These compounds were also evaluated for their hemolytic and cytotoxic profiles, suggesting their potential as therapeutic agents (Abbasi et al., 2019).
    • Another research synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives and found them to be effective enzyme inhibitors. Specifically, one compound exhibited excellent inhibitory effect against acetyl- and butyrylcholinesterase, indicating potential therapeutic applications (Hussain et al., 2017).
  • Antibacterial and Mild Cytotoxicity :

    • A study focused on synthesizing 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives for their antibacterial potential. These compounds showed decent inhibitory effects against various Gram-negative and Gram-positive bacteria. The study also checked for cytotoxicity, indicating their possible use as therapeutic agents (Abbasi et al., 2018).
  • Potential in Alzheimer's Disease Treatment :

    • Research synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting potential for Alzheimer's disease treatment. One compound, in particular, showed significant activity against acetyl and butyrylcholinestrase enzymes (Hassan et al., 2018).
  • Antioxidant Properties :

    • Another study synthesized bromophenol derivatives of similar compounds, which demonstrated effective antioxidant power in various in vitro assays. This indicates their potential as antioxidant agents (Balaydın et al., 2010).
  • Anti-Cancer and Anti-Tuberculosis Activities :

    • A research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives found some compounds to exhibit significant anti-cancer and anti-tuberculosis activities, highlighting the potential of related compounds in treating these diseases (Mallikarjuna et al., 2014).
  • Inhibition of Carbonic Anhydrase :

    • Research on bromophenol derivatives of these compounds showed inhibitory capacities against human cytosolic carbonic anhydrase II, suggesting their use in treating conditions like glaucoma or epilepsy (Balaydın et al., 2012).

properties

Product Name

(3,5-Dimethoxyphenyl)-(4-methylsulfonyl-1-piperazinyl)methanone

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H20N2O5S/c1-20-12-8-11(9-13(10-12)21-2)14(17)15-4-6-16(7-5-15)22(3,18)19/h8-10H,4-7H2,1-3H3

InChI Key

NUZMHJAYCQKTDQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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